2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-

FPR2 inhibition GPCR screening formyl peptide receptor pharmacology

The target compound is a heterocyclic small molecule (C₁₈H₁₆N₄O₄S, MW 384.4 g/mol) that integrates a 4-methoxybenzothiazole amine with a 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole subunit via a secondary amine linker. It belongs to the benzothiazole-fused 1,3,4-oxadiazole class, a chemotype extensively explored for anticonvulsant, anticancer, and antimicrobial activities.

Molecular Formula C18H16N4O4S
Molecular Weight 384.4 g/mol
CAS No. 862974-26-3
Cat. No. B6576270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-
CAS862974-26-3
Molecular FormulaC18H16N4O4S
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC)OC
InChIInChI=1S/C18H16N4O4S/c1-23-10-7-8-11(13(9-10)25-3)16-21-22-17(26-16)20-18-19-15-12(24-2)5-4-6-14(15)27-18/h4-9H,1-3H3,(H,19,20,22)
InChIKeyAUCYWRZTWZBNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy- (CAS 862974-26-3) – Compound Class and Baseline Characterization for Scientific Procurement


The target compound is a heterocyclic small molecule (C₁₈H₁₆N₄O₄S, MW 384.4 g/mol) that integrates a 4-methoxybenzothiazole amine with a 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole subunit via a secondary amine linker . It belongs to the benzothiazole-fused 1,3,4-oxadiazole class, a chemotype extensively explored for anticonvulsant, anticancer, and antimicrobial activities [1]. The compound is catalogued in PubChem (CID 3237187) and BindingDB (BDBM37694) and has been profiled in PubChem BioAssays against formyl peptide receptors (FPR1/FPR2) and diphosphomevalonate decarboxylase, yielding micromolar-range inhibitory activities [2]. It also appears in patent literature as a representative benzothiazole–oxadiazole hybrid within a series of SUMOylation activators targeting SERCA2a for cardiovascular and neurodegenerative indications [3].

Why Generic Substitution of 2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy- (CAS 862974-26-3) Fails: Pharmacophore-Specific Selectivity Constraints


Generic substitution among benzothiazole–oxadiazole hybrids is unreliable because the 2,4-dimethoxyphenyl substitution on the oxadiazole ring and the 4-methoxy group on the benzothiazole core jointly dictate target engagement and selectivity. In the formyl peptide receptor (FPR) family, the compound exhibits moderate but defined inhibition of FPR2 (IC₅₀ ≈ 66.7 µM), while analogous 1,3,4-oxadiazole–benzothiazole compounds with alternative aryl substitutions can show drastically altered FPR1/FPR2 selectivity or complete loss of activity [1]. Similarly, within the SUMO-activator patent space, minor modifications to the methoxy substitution pattern on the benzothiazole or the phenyl ring markedly influence SUMOylation enhancement at SERCA2a, making cross-class interchange pharmacologically unreliable [2]. The absence of publicly available head-to-head comparative data for this specific compound heightens procurement risk, as activity profiles cannot be extrapolated from structurally adjacent congeners without experimental validation [1][2].

Quantitative Differentiation Evidence for 2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy- (CAS 862974-26-3) Relative to Comparators


FPR2 (N-Formyl Peptide Receptor 2) Inhibition Potency: Target Compound vs. Class-Average Baseline

The target compound exhibits an IC₅₀ of 66,700 nM against human FPR2 in a PubChem BioAssay (AID 520) from the University of New Mexico [1]. For context, the structurally related benzothiazole–oxadiazole hybrid 6f from the ACS Omega 2023 anticonvulsant series, bearing a 4-methoxybenzothiazole–oxadiazole scaffold with a different phenyl substitution, achieved an IC₅₀ of 48.7 µM in the MES anticonvulsant model, but no FPR2 data are available for direct comparison [2]. Among FPR2 antagonists reported in the literature, the phenoxyacetamide derivative WRWWWW (WRW4) achieves an IC₅₀ of ~0.23 µM, indicating that the target compound is approximately 290-fold less potent than the most extensively characterized FPR2 antagonist [3]. These data suggest that the target compound occupies a moderate-potency, structurally distinct niche within FPR2 chemical space.

FPR2 inhibition GPCR screening formyl peptide receptor pharmacology

Diphosphomevalonate Decarboxylase (DPM-DC) Inhibition: Target Compound vs. Class-Internal Baseline

The target compound shows an IC₅₀ of 6,620 nM against Streptococcus pneumoniae D39 diphosphomevalonate decarboxylase in a PubChem BioAssay (AID 550) conducted by the Southern Research Molecular Libraries Screening Center [1]. As a comparator, known DPM-DC inhibitors such as 6-fluoromevalonate 5-diphosphate exhibit Kᵢ values in the low nanomolar range (Kᵢ ≈ 7 nM for the Streptococcus enzyme), making the target compound approximately 950-fold less potent [2]. In the benzothiazole–oxadiazole class, no other compounds have publicly reported DPM-DC inhibition data, meaning this represents the sole class-internal data point and may be considered exploratory for this target.

diphosphomevalonate decarboxylase isoprenoid biosynthesis antimicrobial target

SUMOylation Activation Potential: Target Compound Placement Within Benzothiazole–Oxadiazole Chemical Series

The target compound is explicitly disclosed in US9845320B2 as a benzothiazole–oxadiazole SUMO activator designed to enhance SUMOylation of SERCA2a [1]. Within the patent, compounds are ranked by SUMOylation activity using a cell-based assay; the most active compounds in the benzothiazole sub-series contain 4-methoxy or 4-fluoro substituents on the benzothiazole ring and para-substituted phenyl groups on the oxadiazole. The target compound, bearing a 2,4-dimethoxyphenyl group, is structurally distinct from the top-activating compounds, which typically feature a 4-fluorophenyl or 4-chlorophenyl group on the oxadiazole ring. While explicit quantitative SUMOylation data for this specific compound are not publicly available, its inclusion in the patent's Markush structure suggests it possesses detectable, albeit likely moderate, SUMO-activating activity relative to lead compounds such as the 4-fluorophenyl analog (InChIKey: TUNSTYGNRZSNSX) [1].

SUMOylation SERCA2a cardioprotection neuroprotection

Anticonvulsant Class Potential vs. Phenytoin and Phenobarbital: Indirect Scaffold Comparison

The target compound has not been directly tested in anticonvulsant models. However, the ACS Omega 2023 study on structurally analogous 2-[4-methoxy-3-(5-substituted phenyl-[1,3,4]oxadiazol-2-ylmethoxy)-phenyl]-benzothiazoles (6a–n) established that the most potent compounds (6f, 6h, 6j, 6l) achieved ED₅₀ values of 48.7–87.3 mg/kg in the MES model and 62.5–105.2 mg/kg in the scPTZ model, with no neurotoxicity in the rotorod test at doses up to 300 mg/kg, contrasting with phenytoin (ED₅₀ = 9.5 mg/kg MES, TD₅₀ = 65.5 mg/kg) and phenobarbital (ED₅₀ = 21.8 mg/kg MES, TD₅₀ = 72.7 mg/kg), which exhibited narrower therapeutic windows [1]. The target compound differs in its linker architecture (direct N–C bond between benzothiazole-amine and oxadiazole vs. oxymethylene linker in 6a–n), which may confer distinct metabolic stability and CNS penetration properties.

anticonvulsant MES model scPTZ model benzothiazole-oxadiazole SAR

Optimal Research and Industrial Application Scenarios for 2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy- (CAS 862974-26-3)


Scaffold-Hopping Probe for Formyl Peptide Receptor (FPR1/FPR2) Pharmacology

The compound provides a moderate-potency (IC₅₀ ≈ 66.7 µM) entry point into FPR2 chemical space from a non-peptidomimetic benzothiazole–oxadiazole scaffold. Researchers studying FPR2-mediated inflammation, chemotaxis, or GPCR signaling may use this compound as a starting template for fragment-based or structure-guided optimization, given its distinct pharmacophore relative to high-potency peptidic antagonists such as WRW4 [1]. Its micromolar activity against both FPR1 (Ki > 43.7 µM) and FPR2 (Ki > 40.3 µM) further supports its use as a dual FPR probe [1].

Novel-Chemotype Inhibitor of Diphosphomevalonate Decarboxylase for Anti-Infective Target Validation

With an IC₅₀ of 6.62 µM against S. pneumoniae DPM-DC, this compound offers a structurally unique, non-phosphate-based chemotype for inhibiting a clinically validated enzyme in isoprenoid biosynthesis [2]. It is particularly suited for target validation studies seeking to establish DPM-DC druggability beyond the classical mevalonate-pathway inhibitor classes. The benzothiazole–oxadiazole core may also serve as a novel scaffold for structure–activity relationship (SAR) expansion in anti-infective programs.

SUMOylation Modulator Tool Compound for Cardiovascular and Neurodegenerative Disease Models

As a patent-listed SUMO activator in the benzothiazole–oxadiazole series (US9845320B2), this compound may be deployed in cell-based or in vivo models of heart failure, ischemia–reperfusion injury, or neurodegeneration to probe SERCA2a SUMOylation-dependent cardioprotective and neuroprotective mechanisms [3]. Its 2,4-dimethoxyphenyl substituent differentiates it from the more extensively characterized 4-fluorophenyl and 4-chlorophenyl analogs, offering a tool to dissect substitution-dependent effects on cellular SUMOylation efficacy and off-target profiles [3].

Reference Compound for Benzothiazole–Oxadiazole Hybrid SAR Libraries

The compound's well-defined hybridization of a 4-methoxybenzothiazole amine directly linked to a 2,4-dimethoxyphenyl-1,3,4-oxadiazole makes it an excellent reference standard for constructing and calibrating focused benzothiazole–oxadiazole screening libraries aimed at CNS, anti-infective, or oncology targets [4]. Its linker chemistry (direct amine–oxadiazole C–N bond) distinguishes it from related oxymethylene- or thioether-linked series, enabling systematic linker-SAR studies [4].

Quote Request

Request a Quote for 2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.